Product packaging for 3-Bromo-4-chloro-5-nitrobenzoic acid(Cat. No.:CAS No. 1523065-07-7)

3-Bromo-4-chloro-5-nitrobenzoic acid

Cat. No.: B1380316
CAS No.: 1523065-07-7
M. Wt: 280.46 g/mol
InChI Key: CBRQOWWWIHVGHD-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-nitrobenzoic acid is a polyhalogenated and nitrated benzoic acid derivative. Its structure features a benzoic acid backbone substituted with bromine (position 3), chlorine (position 4), and a nitro group (position 5). The electron-withdrawing nitro group and halogen substituents significantly influence its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClNO4 B1380316 3-Bromo-4-chloro-5-nitrobenzoic acid CAS No. 1523065-07-7

Properties

IUPAC Name

3-bromo-4-chloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRQOWWWIHVGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523065-07-7
Record name 3-bromo-4-chloro-5-nitrobenzoic acid
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Preparation Methods

Direct Halogenation and Nitration on Benzoic Acid Derivatives

A common approach starts from benzoic acid or related intermediates, where nitration and halogenation are sequentially performed under controlled conditions:

  • Nitration: Using a mixture of concentrated nitric acid and sulfuric acid, the nitro group is introduced preferentially at the 5-position relative to the carboxyl group due to directing effects.
  • Halogenation: Bromine and chlorine atoms are introduced using bromine (Br2) and chlorine (Cl2) reagents, often catalyzed by iron(III) halides (FeBr3, FeCl3) to enhance electrophilic aromatic substitution efficiency.

This method requires careful temperature control to prevent polysubstitution and degradation of sensitive groups.

Multi-Step Synthesis via Functionalized Intermediates

An alternative and more controlled synthesis involves preparing intermediates such as halogenated nitrobenzaldehydes or nitrobenzene derivatives, followed by oxidation or hydrolysis steps to yield the benzoic acid:

  • For example, synthesis routes documented for related compounds use 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid as an intermediate, which after alkaline hydrolysis and acidification yields the target benzoic acid derivative with high yield (81–86%) under heating at 80–100°C for 6 hours in aqueous sodium hydroxide solution, followed by acidification and extraction.

Industrial Scale Synthesis and Optimization

Industrial processes optimize these reactions for scale, yield, and cost:

  • Use of continuous flow reactors and automated systems for consistent quality.
  • Optimization of reagent stoichiometry and reaction temperature to minimize by-products such as dibromo derivatives.
  • Employing N-bromosuccinimide (NBS) as a brominating agent in tetrahydrofuran (THF) to control bromination selectivity and reduce impurities.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Nitration Concentrated HNO3 / H2SO4 0–5°C to RT 1–3 hours High Meta-directing effect of substituents guides nitration
Bromination Br2 or NBS with FeBr3 catalyst in THF 0–25°C 1–2 hours Optimized ~80–90 NBS preferred for selectivity, minimizes dibromo by-products
Chlorination Cl2 with FeCl3 catalyst RT 1–2 hours Moderate to high Control to avoid polychlorination
Hydrolysis (from aldehyde intermediate) NaOH aqueous solution, reflux 80–100°C 6 hours 81–86 Followed by acidification to pH ~1.5 and extraction
Oxidation (if needed) Strong oxidants like KMnO4 Variable Variable Variable Converts alkyl or aldehyde groups to carboxylic acid

Mechanistic Insights and Reaction Pathways

  • The nitration proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxyl group directs the nitro group to the meta position.
  • Halogenation similarly proceeds via electrophilic substitution, with iron(III) halide catalysts generating the electrophilic halogen species.
  • Hydrolysis of aldehyde or ester intermediates under alkaline conditions converts them to the free acid.
  • The presence of multiple electron-withdrawing groups requires careful temperature and reagent control to avoid side reactions.

Summary of Research Findings

  • The preparation of 3-Bromo-4-chloro-5-nitrobenzoic acid is best achieved via stepwise electrophilic aromatic substitution reactions on suitably substituted benzoic acid derivatives or intermediates.
  • Hydrolysis of functionalized intermediates such as 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid under alkaline conditions is an effective route to the target acid with yields exceeding 80%.
  • Industrial methods emphasize the use of NBS for bromination to reduce by-products and facilitate purification, with reaction conditions optimized for scale-up.
  • Reaction temperatures are generally maintained between 0°C and 100°C depending on the step, with nitration and halogenation requiring lower temperatures to control regioselectivity and hydrolysis requiring reflux conditions.
  • Purification typically involves acid-base extraction, recrystallization, and solvent washes to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.

    Oxidation Reactions: The benzoic acid moiety can be further oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Amino Derivatives: Reduction of the nitro group leads to the formation of 3-Bromo-4-chloro-5-aminobenzoic acid.

    Substituted Benzoic Acids: Various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Synthesis of Pharmaceuticals

3-Bromo-4-chloro-5-nitrobenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further modifications that lead to biologically active molecules. For instance, it has been employed in the synthesis of anti-inflammatory drugs and other therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a key reagent in the synthesis of complex organic molecules. It can be used in reactions such as:

  • Nucleophilic Substitution Reactions : The bromine and chlorine substituents can be replaced with various nucleophiles, facilitating the creation of diverse chemical entities.

Material Science

This compound has applications in material science, particularly in the development of polymers and coatings. Its chemical properties enable it to act as a coupling agent or modifier in polymer formulations.

Case Study 1: Synthesis of Nitrobenzene Derivatives

A study published in Organic Letters demonstrated the use of this compound as a starting material for synthesizing nitrobenzene derivatives through a multi-step reaction process involving Grignard reagents. This approach showcased its versatility and effectiveness in producing compounds with potential pharmaceutical applications .

Case Study 2: Development of Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A systematic investigation into its derivatives revealed significant activity against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-nitrobenzoic acid largely depends on its chemical reactivity. The presence of electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic attack, facilitating various substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in biochemical interactions.

Comparison with Similar Compounds

3-Bromo-4-chloro-5-nitrobenzoic Acid

  • Substituents : Bromine (C3), chlorine (C4), nitro (C5).
  • Electronic Profile : Strong electron-withdrawing effects from the nitro group at C5 enhance the acidity of the carboxylic acid group (pKa ~1–2 estimated) compared to unsubstituted benzoic acid (pKa 4.2). Halogens at C3 and C4 further polarize the aromatic ring, directing reactivity toward meta and para positions in further substitutions.

3-Bromo-5-chlorobenzoic Acid

  • Substituents : Bromine (C3), chlorine (C5).
  • Key Differences : Absence of the nitro group reduces electron withdrawal, resulting in a higher pKa (~2.5–3.0) and diminished reactivity in nucleophilic aromatic substitution. This compound is primarily used as a building block in agrochemical synthesis .

4-Bromo-3-fluoro-5-nitrobenzoic Acid

  • Substituents : Bromine (C4), fluorine (C3), nitro (C5).
  • Key Differences : Fluorine’s strong electronegativity and smaller atomic size compared to chlorine alter steric and electronic effects. The fluorine substituent increases ring polarization but may reduce steric hindrance in coupling reactions. Applications include fluorinated drug intermediates .

Biological Activity

3-Bromo-4-chloro-5-nitrobenzoic acid (BCNBA) is an aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups. While specific biological functions or mechanisms of action for BCNBA have not been extensively reported, its structural properties suggest potential biological activities that merit investigation. This article explores the biological activity of BCNBA, focusing on its antibacterial, antifungal, and anticancer properties, as well as its chemical reactivity and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrClNO4C_7H_3BrClNO_4. The compound features a nitro group (-NO2), a carboxylic acid group (-COOH), and halogen substituents (bromine and chlorine) on the benzene ring. These functional groups influence the compound's reactivity and potential biological effects.

Antibacterial Activity

Research indicates that nitro-containing benzoic acid derivatives, including BCNBA, exhibit significant antibacterial properties. A study involving various nitrobenzoate complexes demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 39 µg/L, suggesting a potent antibacterial effect attributed to their redox properties and complexation behavior .

Antifungal Activity

In addition to antibacterial effects, BCNBA derivatives have shown antifungal activity. For instance, complexes formed with BCNBA were screened against Candida albicans, revealing enhanced activity compared to free ligands and standard antibiotics like tetracycline. The IC50 values indicated that these complexes could effectively inhibit fungal growth, demonstrating the potential for developing new antifungal agents based on BCNBA .

Anticancer Activity

The anticancer potential of BCNBA has also been investigated through studies on its derivatives. These compounds have been shown to bind to DNA similarly to cisplatin, inhibiting replication and protein synthesis in cancer cells. In vitro assays revealed that certain nitrobenzoate complexes caused a significant decrease in viable cancer cell counts when tested against various tumor cell lines. For example, some complexes exhibited IC50 values as low as 8.82 µM against lung cancer cells, indicating strong growth suppression .

Summary of Biological Activities

Activity Target Organism MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus39 µg/L
Escherichia coliNot specified
AntifungalCandida albicansNot specified
AnticancerVarious tumor cell lines8.82 µM

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromo-4-chloro-5-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, bromination and chlorination steps must precede nitration due to the nitro group's deactivating nature. Multi-step procedures may include:

Bromination : Use Br₂ in H₂SO₄ or FeBr₃ as a catalyst to introduce bromine at the meta position .

Chlorination : Employ Cl₂ gas with AlCl₃ for electrophilic substitution, ensuring regioselectivity is controlled by steric and electronic effects of existing substituents .

Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration .
Critical Factors : Monitor reaction time and temperature to minimize byproducts. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity >95%.
  • Structural Confirmation :
  • FT-IR : Confirm functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, nitro group N-O symmetric/asymmetric stretches ~1520 and 1350 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons adjacent to electron-withdrawing groups) .
  • Mass Spectrometry : Validate molecular ion [M-H]⁻ at m/z 294.89 (theoretical) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of fine particles .
  • Waste Disposal : Collect halogenated waste separately and neutralize acidic residues with NaHCO₃ before disposal. Partner with certified waste management services for halogenated organic waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of this compound?

  • Methodological Answer : Conflicting regioselectivity (e.g., unexpected substitution at the nitro-adjacent position) may arise due to steric hindrance or competing electronic effects. Strategies include:
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
  • Isotopic Labeling : Track substitution patterns via ²H or ¹³C labeling in precursor molecules .
  • Competitive Experiments : Compare reaction outcomes under varying conditions (e.g., polar aprotic vs. protic solvents) to identify dominant electronic effects .

Q. What strategies optimize catalytic coupling reactions involving this compound (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing groups (Br, Cl, NO₂) reduce aromatic reactivity, requiring tailored conditions:
  • Catalyst Selection : Use Pd(PPh₃)₄ with high ligand loading (1–5 mol%) to stabilize the palladium intermediate .
  • Base Optimization : Employ Cs₂CO₃ in DMF/H₂O (3:1) to enhance transmetallation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min at 120°C) while maintaining yields >80% .
    Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and characterize cross-coupled products via HRMS .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug discovery?

  • Methodological Answer :
  • Stability Studies :
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation via LC-MS. Expect decomposition at pH >10 due to nitro group reduction .
  • Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures (typically >200°C for nitroaromatics) .
  • Implications : Avoid basic conditions in formulation. For in vivo studies, consider prodrug strategies (e.g., esterification of the carboxylic acid) to enhance stability .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in spectral data between synthesized batches?

  • Methodological Answer :
  • Batch Comparison : Perform PCA (Principal Component Analysis) on NMR/IR datasets to identify outlier batches.
  • Contaminant Identification : Use GC-MS to detect residual solvents (e.g., DMF, THF) or unreacted intermediates.
  • Process Refinement : Adjust purification protocols (e.g., switch from silica gel chromatography to preparative HPLC) .

Q. What experimental designs are effective for studying the compound’s reactivity in multi-component reactions?

  • Methodological Answer : Use a DoE (Design of Experiments) approach:
  • Variables : Catalyst loading (0.5–5 mol%), temperature (50–150°C), solvent polarity (DMF vs. toluene).
  • Response Surface Methodology : Optimize for yield and regioselectivity using a central composite design .
    Validation : Replicate optimal conditions in triplicate and compare yields via ANOVA .

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